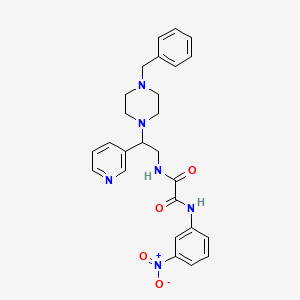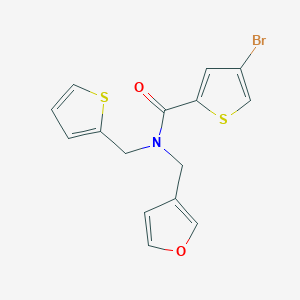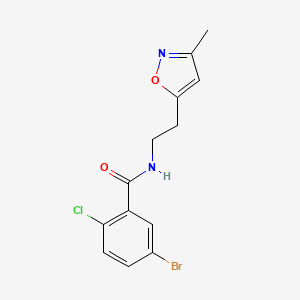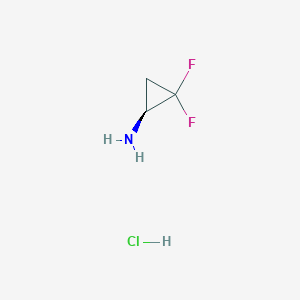
Methyl 3-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate: is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial processes. This compound, in particular, has garnered attention due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:
Thiophene Synthesis: The initial thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of sulfur.
Thiazepane Formation: The thiazepane ring is often formed through cyclization reactions involving amino acids or their derivatives.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides or sulfonic acids under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiophene ring to its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can reduce the sulfonyl group to sulfides.
Substitution: Substitution reactions can replace the sulfonyl group with other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry and Biology: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its biological applications include potential use as a pharmacophore in drug design due to its sulfur-containing structure, which can interact with biological targets.
Medicine: The compound's potential medicinal applications may include its use as an intermediate in the synthesis of therapeutic agents. Its sulfur moiety can enhance the bioactivity of drugs, making it valuable in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The exact mechanism of action of this compound would depend on its specific biological target. Generally, thiophene derivatives can interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and π-π stacking. The sulfur atom in the thiophene ring can enhance binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Methyl 3-oxo-3-(thiophen-2-yl)propanoate: Another thiophene derivative with potential biological activity.
2-methyl-3-thiophenethiol: A simpler thiophene derivative with applications in material science.
Uniqueness: Methyl 3-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate stands out due to its complex structure, which includes both a thiazepane ring and a sulfonyl group. This combination of functional groups can provide unique chemical and biological properties compared to simpler thiophene derivatives.
Propiedades
IUPAC Name |
methyl 3-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S4/c1-20-15(17)14-13(5-9-23-14)24(18,19)16-6-4-12(22-10-7-16)11-3-2-8-21-11/h2-3,5,8-9,12H,4,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQNJNWWPSZDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-phenylethyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2887533.png)


![N-(3-chlorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2887539.png)




![Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate](/img/structure/B2887549.png)

![3-(4-chloro-3-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2887551.png)
![3-[7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2887552.png)


